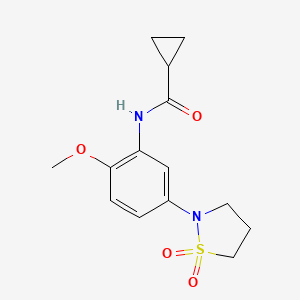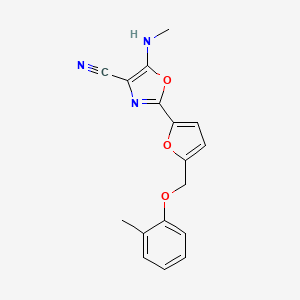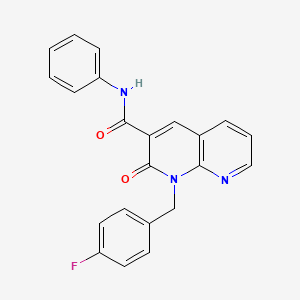
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 was first discovered by Dr. Carol Prives and her team at Columbia University in the early 2000s. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential therapeutic applications of this compound.
Applications De Recherche Scientifique
Pharmacological Research
Thiazolidine derivatives, such as the one , are known for their diverse therapeutic and pharmaceutical activities. They are often used in the design of new drug candidates due to their significant medicinal properties . The presence of a thiazolidine ring can enhance pharmacological properties, making these compounds valuable in the synthesis of organic combinations with potential anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities.
Enzyme Inhibition
Compounds with thiazolidine motifs have been identified as potential enzyme inhibitors. They can be designed to target specific enzymes within biological pathways, which is crucial for developing treatments for various diseases, including cancer and microbial infections .
Probe Design for Biological Studies
The structural complexity and reactivity of thiazolidine derivatives make them suitable for use as probes in biological studies. They can be used to identify or quantify biological substances or to study the dynamics of biological processes .
Organic Synthesis Intermediates
The compound can serve as an intermediate in organic synthesis. Its reactive sites allow for nucleophilic and amidation reactions, which are fundamental in creating complex organic molecules for various applications, including drug development .
Chemical Biology and Drug Discovery
In chemical biology, thiazolidine derivatives are explored for their ability to interact with biological macromolecules, leading to the discovery of new drugs. Their unique structure can be utilized to modulate biological functions at the molecular level .
Material Science
The thiazolidine ring can be incorporated into materials to impart certain chemical properties. These materials can be used in the development of sensors, coatings, or other technologies that require specific molecular interactions .
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-13-6-5-11(16-7-2-8-21(16,18)19)9-12(13)15-14(17)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNRCJGFGMARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)





![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)